N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c18-15(8-11-5-7-21-10-11)17-9-12-3-4-14(22-12)16(19)13-2-1-6-20-13/h1-7,10H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBAVCNTVKXTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carbonyl and thiophen-2-yl intermediates. These intermediates are then subjected to a coupling reaction under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or thiophene rings are replaced by other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce thiophene-2-ylmethanol derivatives.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Furan Moiety | Contributes to reactivity |
| Thiophene Rings | Enhance electronic properties |
| Acetamide Group | Imparts solubility and stability |
Anticancer Activity
Research indicates that compounds structurally similar to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(thiophen-3-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that related thiophene derivatives can inhibit cancer cell proliferation effectively, suggesting potential applications in cancer therapy .
Antibacterial Properties
The compound's unique structure may also confer antibacterial activity. Similar thiophene derivatives have demonstrated efficacy against various pathogenic bacteria, indicating that this compound could be explored for developing new antibacterial agents .
Antioxidant Effects
Preliminary studies on related compounds suggest potential antioxidant properties, which may help mitigate oxidative stress-related diseases. The presence of multiple functional groups allows for interactions that could enhance antioxidant activity .
Case Study 1: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene-derived compounds for their anticancer activities against various cancer cell lines. The results indicated that specific modifications to the thiophene and furan moieties significantly enhanced growth inhibition rates, with some compounds achieving over 80% inhibition in vitro .
Case Study 2: Antibacterial Screening
In another investigation focused on antibacterial properties, researchers tested several thiophene-based compounds against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited strong antibacterial activity, suggesting that this compound could be a promising candidate for further exploration .
Mechanism of Action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, physical properties, and synthesis methodologies:
Electronic and Steric Considerations
- The target compound combines electron-rich thiophene and electron-withdrawing furan carbonyl groups, which may enhance electrophilicity at the acetamide carbonyl. This contrasts with sulfonamide derivatives (e.g., K306(1)), where electron-withdrawing sulfonyl groups dominate reactivity .
- Thiazolidinone derivatives (e.g., Compound 12) incorporate rigid, planar rings that may improve binding affinity in biological systems, whereas the target compound’s flexible methylene bridge could offer conformational versatility .
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a synthetic compound belonging to the class of heterocyclic organic compounds. Its structural complexity, featuring furan and thiophene moieties, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Structural Characteristics
The compound's structure incorporates several key features that influence its biological activity:
- Furan moiety : Known for its reactivity and ability to participate in various chemical reactions.
- Thiophene rings : Contribute to the electronic properties and stability of the molecule.
- Acetamide group : Enhances solubility and biological interaction potential.
Biological Activity Overview
Research into similar compounds indicates that this compound may exhibit a range of biological activities:
-
Antimicrobial Activity :
- Compounds with similar structures have shown significant antibacterial properties against various pathogens. For instance, derivatives with thiophene rings demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- The compound's mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymes.
-
Anticancer Activity :
- In vitro studies on related thiophene derivatives have indicated potent antiproliferative effects against cancer cell lines such as MCF7 (breast cancer) and HePG2 (liver cancer). For example, certain derivatives exhibited IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase, a target in cancer therapy .
- Molecular docking studies suggest favorable binding interactions with tubulin proteins, which are critical for cancer cell proliferation .
-
Anti-inflammatory Activity :
- Thiophene-containing compounds have been reported to possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or enzymes like COX . These activities are crucial in the management of inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
| Compound Name | Biological Activity | MIC (μg/mL) | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound 4a | Antibacterial | 0.22 | N/A | |
| Compound 7b | Anticancer | N/A | 12.27 | |
| Compound 10 | Anti-inflammatory | N/A | >60 |
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Biofilm Disruption : Some derivatives have demonstrated the ability to reduce biofilm formation significantly, enhancing their effectiveness against persistent bacterial infections .
Q & A
Q. Key Considerations :
- Use 2-(thiophen-3-yl)acetic acid activated as an acid chloride or mixed anhydride for efficient acylation .
- Monitor regioselectivity in thiophene substitution using steric/electronic directing groups .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), furan carbonyl (δ 160–170 ppm), and acetamide NH (δ ~10 ppm). Cross-validate with DEPT-135 for CH/CH3 groups .
- LC-MS (EI) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of CO from furan carbonyl).
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .
Q. Solutions :
- Use SHELXL for anisotropic displacement parameter refinement and TWIN commands for handling twinned crystals .
- Visualize packing motifs with Mercury CSD to validate hydrogen bonding and π-π stacking interactions .
- Apply Hirshfeld Surface Analysis to quantify intermolecular contacts (e.g., H···H, S···H contributions) .
Advanced: How to resolve spectral data contradictions during structure elucidation?
Answer:
- Cross-Validation : Compare NMR data with X-ray crystallography results (e.g., confirm amide conformation via C=O bond length in XRD) .
- Dynamic Effects : Account for tautomerism or rotameric states using variable-temperature NMR .
- Software Tools :
Basic: What biological applications are suggested by structurally similar compounds?
Answer:
- Antimicrobial Activity : Thiophene-acetamide derivatives show efficacy against Candida spp. (MIC ~8–32 µg/mL) via membrane disruption .
- Anticancer Potential : Analogues inhibit MCF-7 breast cancer cells (IC50 ~10–50 µM) by targeting tubulin polymerization .
- Antioxidant Properties : ABTS assays reveal moderate radical scavenging (IC50 ~100–200 µM) due to electron-rich thiophene rings .
Advanced: How to optimize synthetic yield and purity for this compound?
Answer:
- Regioselective Synthesis : Use Pd-catalyzed cross-coupling to install thiophene/furan moieties without byproducts .
- One-Pot Reactions : Combine acylation and cyclization steps to reduce purification stages (yield improvement: ~15–20%) .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for selectivity .
Q. Optimization Table Example :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Coupling Agent | EDCl/HOBt | 85% → 92% |
| Reaction Temperature | 0°C → RT | Reduced side products |
| Purification Method | Preparative HPLC | Purity >99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
